molecular formula C25H23NO6 B11008975 N-[2-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-yl)acetyl]-L-valine CAS No. 956777-85-8

N-[2-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-yl)acetyl]-L-valine

Cat. No.: B11008975
CAS No.: 956777-85-8
M. Wt: 433.5 g/mol
InChI Key: SKKBDNYUEIDNJX-QHCPKHFHSA-N
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Description

(2S)-3-METHYL-2-{[2-(5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)ACETYL]AMINO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a furochromen ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-METHYL-2-{[2-(5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)ACETYL]AMINO}BUTANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the furochromen core, followed by the introduction of the phenyl group and the acetylamino side chain. The final step involves the addition of the butanoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-METHYL-2-{[2-(5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)ACETYL]AMINO}BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2S)-3-METHYL-2-{[2-(5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)ACETYL]AMINO}BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-METHYL-2-{[2-(5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)ACETYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Methylaervine: A β-carboline alkaloid with antifungal properties.

Uniqueness

(2S)-3-METHYL-2-{[2-(5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL)ACETYL]AMINO}BUTANOIC ACID is unique due to its complex structure and the presence of the furochromen ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

956777-85-8

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C25H23NO6/c1-13(2)23(24(28)29)26-22(27)10-17-14(3)16-9-18-19(15-7-5-4-6-8-15)12-31-20(18)11-21(16)32-25(17)30/h4-9,11-13,23H,10H2,1-3H3,(H,26,27)(H,28,29)/t23-/m0/s1

InChI Key

SKKBDNYUEIDNJX-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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